molecular formula C10H23NO B13283219 2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol

2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol

Cat. No.: B13283219
M. Wt: 173.30 g/mol
InChI Key: GSWBAGNSAJDWBR-UHFFFAOYSA-N
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Description

2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol ( 1247086-45-8) is a synthetic amino alcohol with the molecular formula C10H23NO and a molecular weight of 173.30 g/mol . This compound is a versatile chemical building block of significant interest in medicinal chemistry and organic synthesis, particularly for constructing molecules with potential biological activity. Amino alcohols are a fundamental class of organic compounds that contain both amine and hydroxyl functional groups, making them highly useful as catalysts, chiral auxiliaries in asymmetric synthesis, and key intermediates for modulating the physicochemical properties of more complex drug molecules . Researchers value this specific scaffold for exploring structure-activity relationships (SAR), particularly in the development of selective receptor modulators . The branched alkyl chain and secondary amine structure suggest potential for creating novel compounds, though the specific biological profile and mechanism of action for this exact molecule are areas for ongoing research and characterization. This product is provided for research purposes as a high-purity material. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

2-methyl-1-(3-methylpentan-2-ylamino)propan-2-ol

InChI

InChI=1S/C10H23NO/c1-6-8(2)9(3)11-7-10(4,5)12/h8-9,11-12H,6-7H2,1-5H3

InChI Key

GSWBAGNSAJDWBR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthesis from Amino Alcohol Precursors

One approach involves starting from simpler amino alcohols, such as 1-amino-alkan-2-ols, which are modified through selective alkylation and functional group manipulations.

  • Reaction Pathway:
    • Initial mono-trifluoroacetylation of amino alcohols to protect amino groups.
    • Alkylation at the hydroxyl or amino sites using branched alkyl halides, specifically targeting the 3-methylpentan-2-yl group.
    • Deprotection and subsequent functionalization to introduce the methyl groups at specific positions.

Reaction Conditions:

  • Use of dichloromethane as solvent.
  • Excess trifluoroacetic anhydride for acylation.
  • Catalysts such as pyridine or triethylamine to facilitate acylation.
  • Alkylation performed under mild heating (ambient to 50°C).

Research Findings:

  • The trifluoroacetylation step yields a mono-protected amino alcohol, which upon alkylation with 3-methylpentan-2-yl halides (e.g., tosylates or chlorides), forms the amino alcohol backbone with high stereoselectivity.
  • Deprotection yields the target amino alcohol with controlled stereochemistry.

Stereoselective Alkylation

Patents and literature suggest that stereoselectivity is achieved via chiral auxiliaries or chiral catalysts, such as chiral phase-transfer catalysts or enantioselective hydrogenation, ensuring the formation of the desired stereoisomer.

Conversion of Amino Alcohols via Nucleophilic Substitution and Reductive Amination

Nucleophilic Substitution of Amino Alcohols

  • The amino group of amino alcohols can be alkylated with branched alkyl halides (e.g., 3-methylpentan-2-yl halides) under basic conditions, often using sodium or potassium carbonate as bases.
  • The reaction proceeds via SN2 mechanism, favoring primary halides to minimize side reactions.

Reaction Conditions:

  • Solvent: Acetone or ethanol.
  • Temperature: 25–50°C.
  • Catalysts: None typically required, but phase transfer catalysts may enhance yields.

Reductive Amination

  • An alternative involves reductive amination, where a ketone precursor (e.g., 2-methyl-1-propanone) reacts with the amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen over a catalyst.
  • This method allows for stereocontrol and high yields of the amino alcohol.

Research Data:

  • Reductive amination has demonstrated high stereoselectivity when performed with chiral catalysts or auxiliaries, as reported in patent WO-2005/000788.

Stereoselective Synthesis via Chiral Catalysis and Intermediate Transformations

Use of Chiral Catalysts

  • Chiral palladium or ruthenium catalysts facilitate asymmetric hydrogenation of imines or enamines, yielding stereochemically pure amino alcohols.
  • For example, hydrogenation over chiral Pd catalysts in the presence of specific ligands yields the (2R,3R) stereoisomer with enantiomeric excess exceeding 96%.

Intermediate Transformations

  • The synthesis often involves preparing a precursor such as 1-(3-methoxyphenyl)-1-propanone, which undergoes reductive amination with dimethylamine, followed by stereoselective hydrogenation.
  • Functional group modifications, including acylation with acyl halides or anhydrides, are employed to improve stereoselectivity and yield.

Key Reaction Conditions and Data Summary

Step Reagents & Conditions Purpose Yield & Stereoselectivity References
Trifluoroacetylation Excess trifluoroacetic anhydride, dichloromethane, ambient temp Protect amino group High purity, yellowish oil
Alkylation Alkyl halide (tosylate), base (NaOH, K2CO3), solvent Attach 3-methylpentan-2-yl group Stereoselective, >90% yield ,
Hydrogenation Pd/C catalyst, H2, solvent (tetrahydrofuran) Reduce imines/enamines Stereospecific, >96% ee
Acylation Organic acyl halide/anhydride, base Functional group modification High regio- and stereoselectivity ,

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.

Scientific Research Applications

2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl and amino groups play a crucial role in these interactions, facilitating binding to enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Amino Substituents

Compound Name (CAS No.) Molecular Formula Molecular Weight Amino Substituent Key Properties/Applications
2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol (Hypothetical) C₁₀H₂₃NO 173.30 g/mol 3-Methylpentan-2-yl High steric bulk; potential enzyme inhibition
2-Methyl-1-[(octan-2-yl)amino]propan-2-ol (BN46222; CAS 500555-60-2) C₁₂H₂₇NO 201.35 g/mol Octan-2-yl (linear C₈ chain) Increased hydrophobicity; used in surfactant research
2-Methyl-1-[(1-phenylpropyl)amino]propan-2-ol (AK Scientific) C₁₃H₂₁NO 207.31 g/mol 1-Phenylpropyl Aromatic interactions; pharmaceutical intermediate
2-Methyl-1-(methylamino)propan-2-ol (CAS 18621-18-6) C₅H₁₃NO 103.17 g/mol Methyl Compact structure; precursor for dithiocarbamate complexes
Enasidenib (AG-221; CAS not listed) C₁₉H₁₇F₆N₇O 473.38 g/mol Complex triazine-pyridine substituent IDH2 inhibitor; leukemia therapy

Key Observations :

  • Hydrophobicity : Longer alkyl chains (e.g., octan-2-yl) improve lipid solubility, making analogs suitable for membrane-related applications .
  • Pharmaceutical Relevance : Substitution with aromatic or heterocyclic groups (e.g., Enasidenib) enables targeted biological activity, such as blocking mutant IDH2 in cancer .

Physicochemical Properties

Property This compound (Estimated) 2-Methyl-1-(3-methylphenyl)propan-2-ol 2-Methyl-2-(methylamino)propan-1-ol
Physical State Likely liquid Liquid Liquid
Molecular Weight 173.30 g/mol 164.25 g/mol 103.17 g/mol
Water Solubility Moderate (due to hydroxyl group) Low (log P ~2.5) High (polar hydroxyl and amine groups)
Boiling Point ~200–220°C (estimated) Not reported ~150–170°C

Notes:

  • Water solubility decreases with larger hydrophobic substituents (e.g., octan-2-yl vs. methyl) .
  • The hydroxyl group’s position (propan-1-ol vs. propan-2-ol) impacts hydrogen-bonding capacity and acidity .

Coordination Chemistry

  • Gold-Dithiocarbamate Complexes: 2-Methyl-1-(methylamino)propan-2-ol is used to synthesize gold(I) complexes, highlighting its role as a ligand in materials science .

Biological Activity

The compound is a colorless liquid at room temperature. Its functional groups allow for various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.
  • Reduction : The amine group can undergo reduction to yield different amines or alcohols.
  • Substitution : The amino group can participate in nucleophilic substitution reactions.
  • Acid-Base Reactions : As an amine, it can act as a base in acid-base neutralization reactions.

Potential Biological Activities

While direct studies on the biological activity of 2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol are scarce, compounds with similar structural features often exhibit diverse biological effects. The presence of hydroxyl and amino groups suggests potential interactions with various biomolecules.

Similar Compounds and Their Activities

Research into structurally similar compounds provides insights into possible biological activities:

Compound NameBiological ActivityReference
3-Methylpentan-2-amineAntifungal properties against Candida albicans
Other amines with hydroxyl groupsPotential antimicrobial and anti-inflammatory effects

The mechanism of action for this compound likely involves interactions facilitated by its functional groups. The hydroxyl group may enhance solubility and facilitate binding to biomolecules such as enzymes or receptors. The amino group can interact with acidic sites on proteins, potentially influencing enzymatic activity or receptor signaling pathways.

Case Studies

  • Antifungal Activity : A study examining related amines found that certain derivatives exhibited antifungal properties against common pathogens like Candida albicans. Although not directly tested on this compound, the structural similarities suggest potential efficacy against fungal infections.
  • Antimicrobial Properties : Research into other compounds with similar functional groups has shown promising results in inhibiting bacterial growth, indicating that this compound may also possess antimicrobial activity.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally similar amino alcohols often involves nucleophilic substitution between a branched amine (e.g., 3-methylpentan-2-amine) and an epoxide or alcohol derivative. For example, reacting 3-methylpentan-2-amine with a substituted epoxide under basic conditions (e.g., KOH/EtOH) at 60–80°C for 12–24 hours can yield the target compound. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance regioselectivity. Optimization should focus on controlling stoichiometry, temperature, and solvent polarity to minimize byproducts like over-alkylated amines. Post-synthesis purification via fractional distillation or column chromatography is critical for high purity .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXL for refinement of crystallographic data to resolve bond angles, torsional strain, and hydrogen-bonding networks. This is particularly important for confirming stereochemistry at the amino and hydroxyl groups .
  • NMR Spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., splitting patterns for -NH and -OH groups) and 1H^1H-1H^1H COSY for coupling correlations.
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight and fragmentation patterns.

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates. Dose-response curves (IC₅₀ values) can quantify potency.
  • Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines to assess cytotoxicity.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3H^3H-labeled antagonists) can determine binding affinity (Kᵢ) for GPCRs or ion channels.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?

  • Methodological Answer :
  • Dynamic NMR Studies : Variable-temperature NMR can reveal conformational exchange broadening in -NH or -OH protons.
  • Isotopic Labeling : Introduce 15N^{15}N- or 13C^{13}C-labels to trace ambiguous signals.
  • Computational Modeling : DFT calculations (e.g., Gaussian) can predict NMR chemical shifts and MS fragmentation pathways, aiding in data interpretation .

Q. What strategies improve enantiomeric purity during synthesis, and how does chirality impact biological activity?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective catalysts like BINAP-metal complexes to favor the desired enantiomer during amine-epoxide coupling.
  • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cyclodextrin-based) for resolution.
  • Biological Impact : Test enantiomers in parallel assays; e.g., one enantiomer may exhibit 10–100× higher receptor affinity due to steric complementarity.

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer :
  • QSAR Modeling : Use molecular descriptors (logP, polar surface area) to correlate structural features with activity.
  • Docking Simulations : Autodock Vina or Schrödinger can predict binding poses in target proteins (e.g., kinases).
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability to prioritize derivatives.

Q. What are the best practices for validating analytical methods (e.g., HPLC) to quantify this compound in complex matrices?

  • Methodological Answer :
  • Method Validation : Follow ICH guidelines for linearity (R² > 0.995), precision (RSD < 2%), and accuracy (spiked recovery 95–105%).
  • Column Selection : Use C18 columns with mobile phases adjusted to pH 3–4 (0.1% TFA) to enhance peak symmetry.
  • Reference Standards : Source certified standards (e.g., from pharmacopeial suppliers) for calibration .

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